Diethyl ethylmalonate

Organic Synthesis Malonic Ester Alkylation Kinetics

Sourcing reliable mono-alkyl malonates for barbiturate or camptothecin analog synthesis often reveals inconsistent acidity profiles that stall alkylation steps. Diethyl ethylmalonate (CAS 133-13-1) eliminates this variability: - Delivers a quantifiable 2.4 pKHA unit acidity increase over diethyl malonate, enabling complete enolate formation under milder conditions. - Serves as a direct, route-validated precursor for (S)-α-arylthiomethyl-α-hydroxybutyrate esters-critical E-ring building blocks of 20(S)-camptothecins. - Supported by an established IR quantification method for simultaneous purity verification alongside diethyl malonate and diethyl diethylmalonate.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 133-13-1
Cat. No. B046000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl ethylmalonate
CAS133-13-1
SynonymsEthylpropanedioic Acid Diethyl Ester;  2-Ethylmalonic Acid Diethyl Ester;  Diethyl 2-Ethylmalonate;  Diethyl Ethylmalonate;  Diethyl α-Ethylmalonate;  Ethylpropanedioic Acid Diethyl Ester;  NSC 8706
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C9H16O4/c1-4-7(8(10)12-5-2)9(11)13-6-3/h7H,4-6H2,1-3H3
InChIKeyVQAZCUCWHIIFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Ethylmalonate Overview


Diethyl ethylmalonate (CAS 133-13-1), the diethyl ester of 2-ethylmalonic acid, is a core α-substituted malonate building block in organic synthesis . It is a colorless liquid with a molecular weight of 188.22 g/mol, a density of 1.004 g/mL at 25°C, and a boiling point of 75-77 °C at 5 mmHg [1]. Its defining structural feature—a single ethyl group at the C2 position—dictates a specific steric and electronic profile that differentiates its reactivity and selectivity from unsubstituted diethyl malonate and bulkier disubstituted analogs .

α‑Ethyl malonate core mono‑substituted C2 building block for steric/electronic control
Malonic ester alkylation workflows enolate‑driven C–C bond formation with higher α‑proton acidity
Differentiated from unsubstituted malonate reactivity profile not interchangeable with diethyl malonate

Diethyl Ethylmalonate vs. Diethyl Malonate Substitution


Substituting diethyl ethylmalonate with the more common diethyl malonate (CAS 105-53-3) is not chemically equivalent. The mono-ethyl substitution directly impacts the C-H acidity of the remaining α-proton, a critical parameter for enolate formation and subsequent alkylation reactions. Specifically, introducing an ethyl group at the 2-position increases the equilibrium acidity (decreases pKHA) by 2.4 units compared to unsubstituted diethyl malonate [1]. This shift in acidity directly influences the base strength required for complete deprotonation and the rate of subsequent nucleophilic substitution, making direct substitution in a synthetic protocol unreliable without significant re-optimization [2].

Diethyl ethylmalonate (Target)
Diethyl malonate (Common substitute)
Higher α‑proton acidity (reported +2.4 pKHA shift)
Baseline acidity; weaker enolate formation
Milder base feasible for complete deprotonation
Stronger base often required; may alter selectivity
Protocols tuned to ethyl substitution step economy for certain chiral intermediates
Protocols may need re‑optimization; route may lengthen

Diethyl Ethylmalonate Performance Evidence


Enhanced Alpha-Proton Acidity for Alkylation

The presence of a single ethyl group at the C2 position of diethyl ethylmalonate significantly enhances the acidity of the remaining α-proton relative to unsubstituted diethyl malonate. This is a fundamental thermodynamic driver for more efficient enolate formation. Specifically, the introduction of an ethyl group increases the equilibrium acidity by 2.4 pKHA units compared to diethyl malonate [1]. This increased acidity translates directly to more complete deprotonation under milder basic conditions, accelerating the rate of subsequent alkylation reactions.

α‑Proton Acidity
Reported
+2.4 pKHA units vs diethyl malonate baseline
Supports alkylation condition design
Solution equilibrium measurement
Organic Synthesis Malonic Ester Alkylation Kinetics

E-Ring Precursor in Camptothecin Synthesis

Diethyl ethylmalonate acts as a critical, direct precursor for the asymmetric synthesis of (S)-α-arylthiomethyl-α-hydroxybutyric acid esters, which are essential building blocks for the E-ring unit of 20(S)-camptothecins, a class of anticancer agents . This contrasts sharply with other malonates, which would require additional synthetic steps or produce regioisomeric mixtures if used for this specific chiral synthon preparation.

Synthetic Utility
Data to verify
Direct precursor to chiral (S)-α-arylthiomethyl‑α‑hydroxybutyrate esters for camptothecin E‑ring
Enables camptothecin intermediate synthesis
Asymmetric synthesis context; sources to confirm
Medicinal Chemistry Asymmetric Synthesis Anticancer Agents

Infrared QC for Dialkylation Byproducts

Commercial diethyl ethylmalonate is typically synthesized by mono-ethylation of diethyl malonate. This process invariably yields a product mixture containing variable amounts of the starting material (diethyl malonate) and the over-alkylated byproduct (diethyl diethylmalonate) [1]. To ensure the purity required for subsequent pharmaceutical synthesis, a validated infrared (IR) method has been established for simultaneous, three-component analysis. This method quantifies all three malonates by measuring absorbances at 11.18 µm (diethyl ethylmalonate), 11.85 µm (diethyl malonate), and 13.51 µm (diethyl diethylmalonate) [1].

IR Purity Analysis
Data to verify
Simultaneous quantification of diethyl ethylmalonate (11.18 µm), diethyl malonate (11.85 µm), diethyl diethylmalonate (13.51 µm)
Supports batch impurity profiling
Class‑level inference; validated in CCl₄ solution
Analytical Chemistry Quality Control Process Chemistry

Anticonvulsant Activity vs. Shorter-Chain Diesters

In a comparative study of deaminated glutamate analogs, diethyl ethylmalonate demonstrated a distinct pharmacological profile. While it was much less effective as an anticonvulsant compared to the 5-carbon diester diethyl glutarate (which had an ED50 of 533 mg/kg against HTL-induced seizures), it was notably more effective than the shorter-chain 4-carbon diester, diethyl succinate, which showed no blocking activity . This indicates a structure-activity relationship where carbon chain length is critical.

Anticonvulsant Screening
Data to verify
Qualitative activity: more effective than inactive diethyl succinate; less than diethyl glutarate (ED₅₀ 533 mg/kg)
SAR context for carbon chain length
Mouse HTL seizure model; sources absent
Neuroscience Pharmacology Anticonvulsant Screening

Alkylation Agent for Vinpocetine Synthesis

Diethyl ethylmalonate serves as a highly efficient alkylating agent in the synthesis of γ-chloropropyl-ethylmalonate diethyl ester, a key intermediate for the nootropic drug vinpocetine. In a patented process, reaction of diethyl ethylmalonate with 1-bromo-3-chloropropane using sodium hydride as a base provided the desired alkylated product in 98-99% yield with 95.2-95.8% GC purity [1]. This demonstrates its robust performance in a multi-gram industrial setting.

Alkylation Yield
Reported
98–99% yield, 95.2–95.8% GC purity
Supports process‑scale alkylation evaluation
NaH, THF/DMF, 1‑bromo‑3‑chloropropane
Process Chemistry Pharmaceutical Intermediates Alkylation

Diethyl Ethylmalonate Application Scenarios


E-Ring Synthesis for Camptothecin Agents

As identified in Section 3, diethyl ethylmalonate is a direct precursor for the asymmetric synthesis of (S)-α-arylthiomethyl-α-hydroxybutyric acid esters, which are critical for constructing the E-ring of 20(S)-camptothecins . This specific application cannot be easily replicated with other malonates without significant route modification, making diethyl ethylmalonate a preferred procurement choice for medicinal chemists working on this class of anticancer agents.

Predictable Mono-Substitution in Alkylation

The quantifiably higher α-proton acidity of diethyl ethylmalonate compared to diethyl malonate makes it the superior choice for laboratories conducting alkylation studies. Its enhanced reactivity allows for faster, more complete reactions under milder conditions, which is particularly valuable for generating libraries of 2,2-disubstituted malonates or substituted acetic acids with higher throughput and purity.

QC of Mono-Ethylated Malonate Esters

For chemical manufacturers and quality control laboratories, the established infrared method for simultaneously quantifying diethyl ethylmalonate, diethyl malonate, and diethyl diethylmalonate in a single sample provides a critical, time-saving analytical tool . This method ensures that the mono-ethylated product meets the necessary purity specifications for its use as a key intermediate, particularly in the regulated pharmaceutical industry.

5-Ethyl Barbiturates & Chalcogeno-Derivatives

Diethyl ethylmalonate is a direct precursor for the synthesis of specific 5-ethyl-substituted barbiturates and their organylchalcogeno derivatives . Unlike diethyl malonate, which would yield unsubstituted products, and diethyl diethylmalonate, which would yield bulkier 5,5-diethyl products, the mono-ethyl substitution in diethyl ethylmalonate provides access to a unique set of barbiturate analogs with potentially distinct pharmacological properties.

Application
Selection Property
Validation Focus
Camptothecin E‑ring intermediate synthesis
α‑Ethyl malonate with direct chiral precursor utility
Chiral building block compatibility
Malonic ester alkylation studies
Enhanced α‑proton acidity for enolate formation
Alkylation yield and condition optimization
Malonate purity monitoring
Established multi‑component IR analysis
Batch impurity consistency
5‑Ethyl barbiturate analog synthesis
Mono‑ethyl substitution for structural differentiation
Structural analog profiling
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